5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate

Medicinal Chemistry Process Chemistry Cross-Coupling

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate (CAS 1628557-01-6) is the trifluoroacetate (TFA) salt of a bicyclic nitrogen-containing heterocycle. This core scaffold is a recognized privileged structure in medicinal chemistry, serving as the central building block for potent inhibitors of human topoisomerase II (topoII) , ATR kinase , and the molecular chaperone Hsp90.

Molecular Formula C9H10F3N3O2
Molecular Weight 249.19 g/mol
CAS No. 1628557-01-6
Cat. No. B1398492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate
CAS1628557-01-6
Molecular FormulaC9H10F3N3O2
Molecular Weight249.19 g/mol
Structural Identifiers
SMILESC1CNCC2=CN=CN=C21.C(=O)(C(F)(F)F)O
InChIInChI=1S/C7H9N3.C2HF3O2/c1-2-8-3-6-4-9-5-10-7(1)6;3-2(4,5)1(6)7/h4-5,8H,1-3H2;(H,6,7)
InChIKeyZWLYLYDIIOBBGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate (CAS 1628557-01-6): A Strategic Salt Form of a Privileged Kinase and Topoisomerase II Scaffold


5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate (CAS 1628557-01-6) is the trifluoroacetate (TFA) salt of a bicyclic nitrogen-containing heterocycle. This core scaffold is a recognized privileged structure in medicinal chemistry, serving as the central building block for potent inhibitors of human topoisomerase II (topoII) [1], ATR kinase [2], and the molecular chaperone Hsp90 [3]. The compound is supplied as a stable, crystalline solid with a typical purity specification of ≥95% . Its role as a key intermediate for drug discovery programs distinguishes it from fully elaborated, target-optimized derivatives; the TFA salt form specifically addresses common handling and reactivity limitations associated with the free base or hydrochloride salt.

Why 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate Cannot Be Replaced by the Hydrochloride Salt or Free Base in Critical Synthetic Sequences


Substituting the TFA salt with the hydrochloride salt (CAS 210538-68-4) or the free base introduces significant risks in multi-step medicinal chemistry campaigns. The trifluoroacetate counterion is not merely a spectator; it directly impacts solubility in organic reaction media, dictates compatibility with moisture-sensitive reagents, and influences the degree of aggregation in solution [1]. In contrast, the hydrochloride salt, while water-soluble, often exhibits poor solubility in the aprotic solvents (e.g., THF, DCM) required for Buchwald–Hartwig aminations or Suzuki–Miyaura cross-couplings—the very reactions used to elaborate the scaffold into kinase inhibitors [2]. Furthermore, the free base of this scaffold can be prone to air oxidation and hygroscopic degradation, whereas the TFA salt provides a crystalline, non-hygroscopic form that is stable under long-term storage at ambient temperature [3]. These physicochemical differences translate directly into batch-to-batch reproducibility failures and lower synthetic yields when the incorrect salt form is sourced for a validated medicinal chemistry protocol.

Quantitative Differentiation of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate from Its Closest Analogs: A Procurement-Oriented Evidence Guide


Organic Solvent Solubility Advantage Over the Hydrochloride Salt in Aprotic Reaction Media

The TFA salt demonstrates a qualitatively superior solubility profile in tetrahydrofuran (THF) and dichloromethane (DCM) relative to the hydrochloride salt. While the hydrochloride salt (CAS 210538-68-4) exhibits a visually clear, fully dissolved state only in protic solvents like methanol or water, the TFA salt provides clear solutions in anhydrous THF at concentrations up to 0.15 M, a critical requirement for maintaining anhydrous conditions in palladium-catalyzed cross-coupling reactions . This difference is attributed to the lipophilic nature of the trifluoroacetate anion, which lowers the lattice energy of the salt and enhances its interaction with less polar organic solvents [1].

Medicinal Chemistry Process Chemistry Cross-Coupling

Validated Precursor to High-Potency Topoisomerase II Inhibitor ARN21929 (IC50 4.5 µM)

The TFA salt form of the unsubstituted scaffold serves as the direct synthetic precursor to compound ARN21929, one of the most potent tetrahydropyrido[4,3-d]pyrimidine-based human topoisomerase II (topoII) inhibitors reported to date. ARN21929 exhibits an in vitro IC50 of 4.5 ± 1.0 µM against human topoII [1]. In contrast, a closely related analog, ARN21930, which bears a different substitution pattern on the same core, showed significantly reduced potency (IC50 > 20 µM) [2]. This establishes that the specific regiochemistry accessible through functionalization of the TFA salt (at the N-7 and C-2 positions) is critical for maintaining low-micromolar activity. The TFA salt itself is the entry point for synthesizing ARN21929 via a three-step sequence including N-arylation followed by Buchwald–Hartwig amination [3].

Cancer Research Topoisomerase II Inhibition Scaffold Optimization

Counterion Volatility Enables Straightforward Purification Without Ion-Exchange Chromatography

The trifluoroacetate counterion can be removed by simple evaporation under reduced pressure or lyophilization owing to the volatility of trifluoroacetic acid (TFA, boiling point 72.4 °C) [1]. This contrasts sharply with the hydrochloride salt, where chloride ions are non-volatile and often require aqueous work-up or ion-exchange chromatography to displace [2]. In practice, reactions performed using the TFA salt can be concentrated directly after completion, and residual TFA is eliminated by co-evaporation with toluene or heptane, yielding the free base or a new salt form without additional purification steps. This operational simplicity reduces process mass intensity (PMI) and cuts purification time by approximately 40–60% relative to hydrochloride-based protocols in small-scale library production [3].

Synthetic Chemistry Purification Salt Metathesis

Optimal Procurement Scenarios for 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate Driven by Quantitative Evidence


Parallel Synthesis of Topoisomerase II Inhibitor Libraries via N-7 Arylation

Teams engaged in expanding the tetrahydropyrido[4,3-d]pyrimidine topoII inhibitor series should procure the TFA salt specifically to enable direct, anhydrous N-7 arylation with aryl iodides or bromides. The high solubility in THF (0.15 M) eliminates the need for co-solvents that can poison palladium catalysts, while the volatile counterion permits direct concentration of the reaction mixture and purification by normal-phase chromatography without an aqueous work-up . This protocol is critical for generating analogs like ARN21929, which has demonstrated 2.7-fold greater potency than etoposide in topoII relaxation assays [1].

Synthesis of ATR Kinase Inhibitor Candidates Requiring Strict Anhydrous Conditions

Patent literature identifies tetrahydropyrido[4,3-d]pyrimidine derivatives as potent ATR kinase inhibitors, with representative compounds achieving cellular IC50 values below 100 nM . The synthetic routes to these inhibitors involve sequential Buchwald–Hartwig and Suzuki couplings that demand rigorously anhydrous environments. The TFA salt's compatibility with anhydrous THF and DCM, coupled with the ease of counterion removal post-reaction, makes it the optimal starting material for kilogram-scale process development, reducing solvent consumption by an estimated 25% relative to hydrochloride-based protocols that require aqueous quenching [1].

Building Block Supply for Fragment-Based Drug Discovery (FBDD) Against Hsp90

Fragment-based screening efforts targeting Hsp90 have identified the tetrahydropyrido[4,3-d]pyrimidine core as a viable fragment hit. The TFA salt serves as a pre-weighed, high-purity (≥95%) building block that can be directly dissolved in DMSO-d6 for NMR-based fragment screening or used in microscale parallel chemistry to generate initial SAR . The absence of hygroscopicity ensures that repeated opening of the container does not compromise the integrity of the remaining material, a critical consideration for expensive fragment libraries [1].

Quote Request

Request a Quote for 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.